molecular formula C11H11F2NO4 B1321319 Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester CAS No. 87967-35-9

Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester

Cat. No.: B1321319
CAS No.: 87967-35-9
M. Wt: 259.21 g/mol
InChI Key: OTZVFJDUMCBMGD-UHFFFAOYSA-N
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Description

“Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester” is a chemical compound with a molecular formula of C11H11F2NO4 . It is related to 2-Oxo-2-{[4-(trifluoromethoxy) phenyl]amino}ethyl [2-(trifluoromethyl)phenoxy]acetate, which has a molecular formula of C18H13F6NO5 .


Synthesis Analysis

The synthesis of such compounds typically involves reactions like esterification, where an alcohol reacts with a carboxylic acid in the presence of a strong-acid catalyst . The reaction is reversible and does not go to completion. The products are a carboxylic acid and an alcohol . For a more specific synthesis pathway, consultation with a synthetic chemist or a detailed literature search would be necessary.


Chemical Reactions Analysis

Esters, like “this compound”, can undergo a variety of reactions. One such reaction is hydrolysis, which can occur under acidic or basic conditions . Under acidic conditions, the ester is heated with a large excess of water containing a strong-acid catalyst . The products are a carboxylic acid and an alcohol .

Scientific Research Applications

Synthesis and Condensation Reactions

  • Condensation with Active Methylene Reagents : Acetic acid ethyl esters undergo condensation with active methylene nitriles to form various chemical compounds, as demonstrated in the synthesis of arylazonicotinates and pyridazinones. This process involves intricate reactions such as 6π-electrocyclization, indicating the utility of acetic acid ethyl esters in complex organic syntheses (Al-Mousawi & El-Apasery, 2012).

  • Synthesis of Novel Compounds : Acetic acid ethyl esters are used in the synthesis of diverse chemical entities. For instance, they play a key role in the synthesis of antimicrobial agents and compounds with potential antitumor activity, such as 5-oxo-[1,2,4]triazole derivatives (Demirbas et al., 2004).

  • Chemical Reactions in Pharmaceutical Synthesis : In the field of pharmaceuticals, acetic acid ethyl esters are crucial for synthesizing compounds like α-ketoamide derivatives. They are used with other reagents for ring opening of N-acylisatin, highlighting their versatility in creating structurally complex pharmaceuticals (El‐Faham et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions. In general, exposure to chemicals should be minimized, and personal protective equipment should be used when handling chemicals .

Properties

IUPAC Name

ethyl 2-[4-(difluoromethoxy)anilino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO4/c1-2-17-10(16)9(15)14-7-3-5-8(6-4-7)18-11(12)13/h3-6,11H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZVFJDUMCBMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611374
Record name Ethyl [4-(difluoromethoxy)anilino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87967-35-9
Record name Ethyl [4-(difluoromethoxy)anilino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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